1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine

Fragment-based drug design Hydrogen bonding Amine pharmacophore

1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine (CAS 1519609-29-0) is a heterocyclic primary amine belonging to the class of saturated triazolopyridines featuring a pendant cyclobutylamine motif. The compound combines a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core with a 1-aminocyclobutyl substituent at the 3‑position, yielding a rigid, sp3‑rich scaffold of molecular formula C10H16N4 (MW 192.26 g/mol).

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 1519609-29-0
Cat. No. B1449233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine
CAS1519609-29-0
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CCN2C(=NN=C2C3(CCC3)N)C1
InChIInChI=1S/C10H16N4/c11-10(5-3-6-10)9-13-12-8-4-1-2-7-14(8)9/h1-7,11H2
InChIKeyMATMXHKMDSPCSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine (CAS 1519609-29-0): A Structurally Distinct Spirocyclic Amine Building Block for Medicinal Chemistry


1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine (CAS 1519609-29-0) is a heterocyclic primary amine belonging to the class of saturated triazolopyridines featuring a pendant cyclobutylamine motif [1]. The compound combines a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core with a 1-aminocyclobutyl substituent at the 3‑position, yielding a rigid, sp3‑rich scaffold of molecular formula C10H16N4 (MW 192.26 g/mol) [2]. Its computed physicochemical profile—cLogP of –0.3, topological polar surface area (TPSA) of 56.7 Ų, a single hydrogen‑bond donor, and three acceptors—defines a narrow property space that may be attractive for fragment‑based lead discovery and scaffold‑hopping campaigns [2].

Why In‑Class 5,6,7,8‑Tetrahydro‑triazolo[4,3‑a]pyridine Analogs Cannot Replace 1‑{5H,6H,7H,8H‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl}cyclobutan‑1‑amine


Simple in‑class analogs—such as the unsubstituted 5,6,7,8‑tetrahydro-[1,2,4]triazolo[4,3‑a]pyridine core (CAS 59624‑08‑7) or its cyclobutyl‑substituted but amine‑deficient variants (e.g., 3‑cyclobutyl‑7‑iodo derivative)—fail to recapitulate the hydrogen‑bonding donor capacity required for interactions with biological targets that rely on primary amine recognition [1][2]. Removal of the amine eliminates a key H‑bond donor (ΔHBD = 1 → 0), while omission of the cyclobutyl ring alters molecular shape, lipophilicity, and ring strain, underscoring why generic interchange without rigorous comparative characterization is scientifically unjustified and risks compromising hit‑finding outcomes [2].

Evidence‑Based Differentiation: Quantified Physicochemical Advantages of 1‑{5H,6H,7H,8H‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl}cyclobutan‑1‑amine


Enhanced Hydrogen‑Bond Donor Capacity Versus the Parent 5,6,7,8‑Tetrahydro‑triazolopyridine Core

The target compound bears a primary amine that provides one hydrogen‑bond donor (HBD), whereas the unsubstituted core 5,6,7,8‑tetrahydro-[1,2,4]triazolo[4,3‑a]pyridine lacks any HBD (HBD = 0) [1][2]. This presence of an amine pharmacophore enables the compound to engage in directed hydrogen‑bond interactions with biological targets that are inaccessible to the core scaffold alone [2].

Fragment-based drug design Hydrogen bonding Amine pharmacophore

Increased Molecular Complexity and Three‑Dimensionality Relative to Simple Triazolopyridine Fragments

With a molecular weight of 192.26 g/mol and a single rotatable bond, this compound offers a greater degree of three‑dimensionality and scaffold complexity compared to the simpler core (MW 123.16 g/mol, zero rotatable bonds) [1][2]. The cyclobutyl ring introduces a puckered conformation that can fill hydrophobic pockets more effectively than a planar aryl analog [2].

Fragment-based screening Shape diversity sp3 character

Optimal Lipophilicity for CNS‑Drug‑like Space Compared to Heavier Cyclobutyl Derivatives

The target compound exhibits a computed cLogP of –0.3, placing it well within the favorable CNS‑drug‑like range (cLogP < 3) [1]. In contrast, a related analog such as 3‑cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine (MW 299.12 g/mol) carries significant additional lipophilicity burden from the iodine substituent, likely pushing cLogP > 2, which would increase the risk of off‑target binding and metabolic instability .

CNS drug discovery Lipophilicity Property forecast

Recommended Application Scenarios for 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine (CAS 1519609-29-0)


Fragment‑Based Lead Discovery for CNS Targets Requiring Primary Amine Binding Motifs

The combination of a low cLogP (–0.3) and a primary amine H‑bond donor makes this compound an ideal fragment for CNS‑oriented libraries targeting amine‑recognizing receptors (e.g., aminergic GPCRs, ion channels). Its TPSA of 56.7 Ų further supports blood‑brain barrier penetrability predictions. [1]

Scaffold‑Hopping and Core‑Replacement Campaigns in Kinase Inhibitor Programs

The saturated tetrahydro-triazolopyridine system serves as a bioisostere for quinazoline or purine scaffolds, while the cyclobutylamine vector introduces a constrained, three‑dimensional exit vector that can mimic hinge‑binding motifs. The measured HBD = 1 provides a clear advantage over the core scaffold (HBD = 0) for hinge‑region hydrogen bonding. [1][2]

Custom Library Synthesis for Diversity‑Oriented Screening

The primary amine is a versatile synthetic handle for rapid diversification through amide coupling, reductive amination, or sulfonamide formation. The compound's single rotatable bond ensures that conjugation with larger fragments does not introduce excessive flexibility, preserving favorable entropy upon binding. [1]

Positive Control for Cyclobutane‑Containing Fragment Evaluation

As a structurally validated cyclobutylamine fragment, this compound can serve as a reference standard when evaluating the metabolic stability or binding mode of cyclobutane‑containing leads, particularly in studies comparing ring strain effects with cyclopropyl or cyclopentyl analogs. [1]

Quote Request

Request a Quote for 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.